molecular formula C23H22O8 B157537 11-Hydroxytephrosin CAS No. 72458-85-6

11-Hydroxytephrosin

Cat. No. B157537
CAS RN: 72458-85-6
M. Wt: 426.4 g/mol
InChI Key: OFLCPNIRDVOOEZ-WZONZLPQSA-N
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Description

The provided papers do not specifically discuss 11-Hydroxytephrosin, but they do provide insights into related hydroxy compounds and their synthesis, structure, and biological activities. For instance, the synthesis of hydroxy compounds is highlighted in the context of carbon-11-meta-hydroxyephedrine, which is synthesized by direct N-methylation and shows potential for heart neuronal imaging . Additionally, hydroxypyridinone derivatives, which are synthesized from kojic acid, demonstrate significant inhibitory effects on tyrosinase and can prevent browning in fresh-cut apples . The synthesis of a β-hydroxyketone moiety in natural products is also discussed, with a focus on the total synthesis and structure revision of (-)-11β-hydroxycurvularin .

Synthesis Analysis

The synthesis of related hydroxy compounds involves various techniques. For example, carbon-11-meta-hydroxyephedrine is synthesized through direct N-methylation, which is a relatively quick process taking approximately 45 minutes . The synthesis of hydroxypyridinone derivatives starts from kojic acid and involves the creation of oxime ether moieties . The total synthesis of (-)-11β-hydroxycurvularin is achieved through a remote stereoinductive intramolecular nitrile oxide cycloaddition, which is a more complex and specific method .

Molecular Structure Analysis

The molecular structure of hydroxy compounds is crucial for their biological activity. The paper on hydroxypyridinone derivatives provides information on the inhibitory mechanism of these compounds on tyrosinase, which is related to their molecular structure . The structure of (-)-11β-hydroxycurvularin was revised during its total synthesis, indicating the importance of accurate molecular structure determination .

Chemical Reactions Analysis

The chemical reactions involving hydroxy compounds are diverse. For instance, the conversion of cortisol to cortisone and corticosterone to 11-dehydrocorticosterone by 11 beta-hydroxysteroid dehydrogenase (11-HSD) is a key reaction in conferring ligand specificity to the mineralocorticoid receptor . The inhibition of mushroom tyrosinase by hydroxypyridinone derivatives is another example of a chemical reaction that is influenced by the structure of the hydroxy compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy compounds are essential for their function and application. Carbon-11-meta-hydroxyephedrine, for example, has a high myocardial uptake and is resistant to metabolism in heart tissue, making it suitable for kinetic modeling in neuronal imaging of the heart . The inhibitory effects of hydroxypyridinone derivatives on tyrosinase and their application in preventing browning of fresh-cut apples also reflect their physical and chemical properties .

Scientific Research Applications

1. Cancer Research and Potential Therapeutic Applications

11-Hydroxytephrosin has been identified as a potential inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1), a significant player in cancer progression and metastasis. Research suggests that 11-Hydroxytephrosin binds competitively to the ATP-binding pocket of PDPK1, implying its potential use in therapeutic applications against PDPK1-associated diseases, including various cancers. This discovery is crucial in the field of cancer therapeutics, as natural compounds like 11-Hydroxytephrosin, with minimal side effects and broad therapeutic potential, are highly sought after (Atiya et al., 2022).

2. Chromosomal Linkage and Genetic Studies

While not directly related to 11-Hydroxytephrosin, research into genetic mapping and the study of enzymes like tyrosine hydroxylase, which is linked to chromosome 11, contributes to the broader understanding of genetic factors in various diseases. Such research provides valuable insights into genetic associations with conditions like manic-depressive psychosis and other affective disorders, which are crucial for advancing medical science and developing new treatments (Moss et al., 1986), (Nielsen et al., 1992).

Safety And Hazards

The safety data sheet for 11-Hydroxytephrosin suggests that in case of contact with eyes or skin, it should be flushed with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Future Directions

11-Hydroxytephrosin and Torosaflavone A can act as promising inhibitory molecules of PDPK1 and can be used as a starting point for developing effective and selective PDPK1 inhibitors to slow cancer growth .

properties

IUPAC Name

(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLCPNIRDVOOEZ-WZONZLPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222755
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxytephrosin

CAS RN

72458-85-6
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Atiya, FA Alhumaydhi, SE Sharaf, W Al Abdulmonem… - Biology, 2022 - mdpi.com
… complexes of PDPK1 with 11-Hydroxytephrosin and Torosaflavone A. The average number of hydrogen bonds generated in the 11-HydroxytephrosinPDPK1 and Torosaflavone A-…
Number of citations: 1 www.mdpi.com
DS Jang, EJ Park, YH Kang… - Journal of natural …, 2003 - ACS Publications
… Comparison of 1 H and 13 C NMR spectral data of 2 and 11-hydroxytephrosin 13,24 showed that the A−D ring proton and carbon resonances were similar but that points of difference …
Number of citations: 73 pubs.acs.org
NT Dat, JH Lee, K Lee, YS Hong, YH Kim… - Journal of natural …, 2008 - ACS Publications
NF-κB is known to play a crucial role in the regulation of genes controlling the immune system, apoptosis, tumor cell growth, and tissue differentiation. Bioassay-guided fractionation of …
Number of citations: 78 pubs.acs.org
LA Mitscher, ALI AL SHARMA, T Haas, H PB - 1979 - pascal-francis.inist.fr
… A NEW ROTENOID, 11-HYDROXYTEPHROSIN, FROM AMORPHA FRUTICOSA … A NEW ROTENOID, 11-HYDROXYTEPHROSIN, FROM AMORPHA FRUTICOSA …
Number of citations: 12 pascal-francis.inist.fr
A Prashant, GLD Krupadanam - Journal of natural products, 1993 - ACS Publications
… , iden-tified as a 6a, 12a-dehydro-2, 3, 6-trimethoxy-8-(3', 3'-dimethylallyl)-9, 11-dihydroxyrotenone [1], has been isolated along with 12a-hydroxy-a-toxicarol (11-hydroxytephrosin)[2] …
Number of citations: 16 pubs.acs.org
YL Lina, YH Kuow - HETEROCYCLES, 1995 - library.navoiy-uni.uz
… (13),'8 sumatrol (14),17 maackiain (15),l9 toxicarol isoflavone (16),20 6-hydroxy-6a,l2a-dehydro-atoxicarol (17),21 tephrosin (18),22 12a-hydroxyrotenone (19),5 11-hydroxytephrosin (…
Number of citations: 0 library.navoiy-uni.uz
L Bueno Perez, L Pan, U Munoz Acuna, J Li… - Organic …, 2014 - ACS Publications
Caeruleanone A (1), a novel rotenoid with an unprecedented arrangement of the D-ring, was isolated with another two new analogues, caeruleanones B (2) and C (3), together with 11 …
Number of citations: 18 pubs.acs.org
E Estrella-Parra, M Cerbón, J Gomez-Verjan… - researchgate.net
The rotenoids are secondary metabolites isolated from different plant species of the Fabaceae family, some of them well known due to their insecticide and acaricide properties; in …
Number of citations: 1 www.researchgate.net
R Muharini, A Díaz, W Ebrahim, A Mandi… - Journal of natural …, 2017 - ACS Publications
… than corresponding 12a-OH-substituted derivatives by comparison of 24 vs 6-deoxyclitoriacetal, 25 vs cis-12a-hydroxyrot-2′-enonic acid, 26 vs tephrosin, 27 vs 11-hydroxytephrosin, …
Number of citations: 42 pubs.acs.org
S Touqeer, MA Saeed, M Ajaib - Phytopharmacology, 2013 - researchgate.net
The plants of genus Tephrosia of family Leguminosae are widely distributed in many tropical and subtropical countries of the world and have been used in folk medicine for the …
Number of citations: 75 www.researchgate.net

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